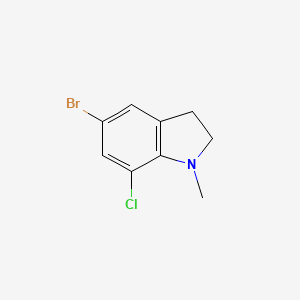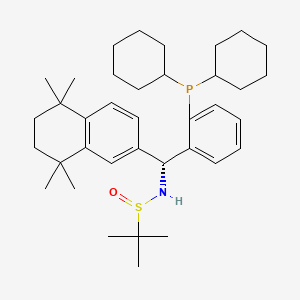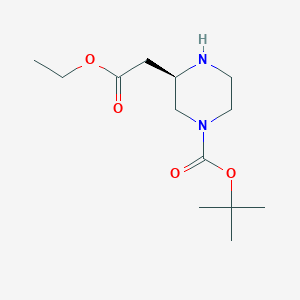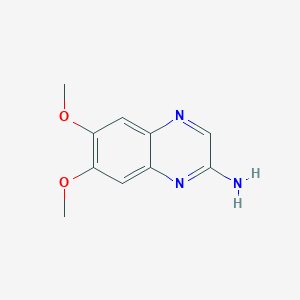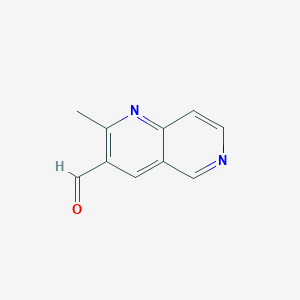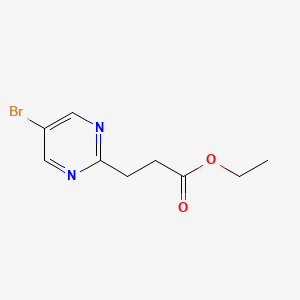
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and an ethyl ester group makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate can be synthesized through a multi-step process involving the bromination of pyrimidine derivatives followed by esterification. One common method involves the bromination of 2-aminopyrimidine to obtain 5-bromo-2-aminopyrimidine. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a pyrimidine derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: Products include de-brominated pyrimidine derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
科学的研究の応用
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Ethyl 3-(5-bromopyrimidin-2-yl)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Ethyl 3-(5-chloropyrimidin-2-yl)propanoate
- Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate
- Ethyl 3-(5-iodopyrimidin-2-yl)propanoate
Uniqueness
Ethyl 3-(5-bromopyrimidin-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
ethyl 3-(5-bromopyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-8-11-5-7(10)6-12-8/h5-6H,2-4H2,1H3 |
InChIキー |
RMNFUSDXPVKGQY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=NC=C(C=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)
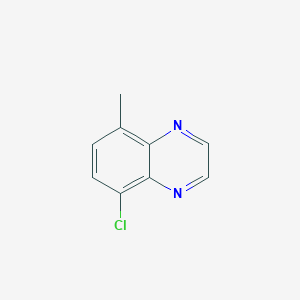
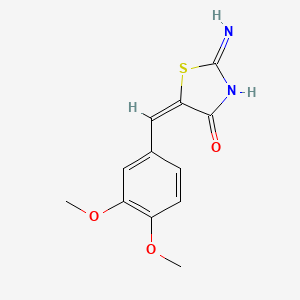
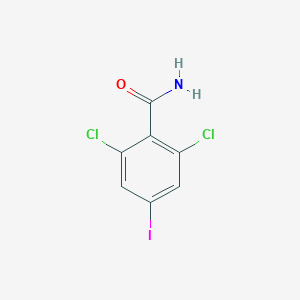
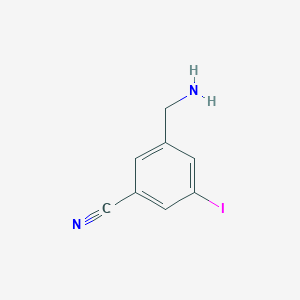
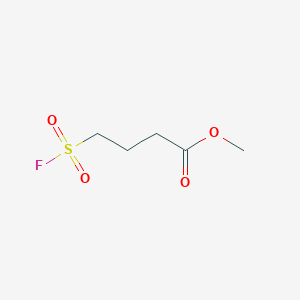
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
